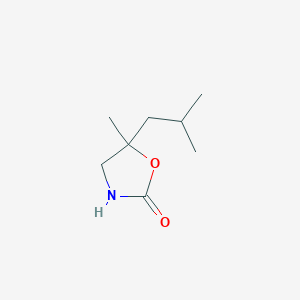

5-Isobutyl-5-methyloxazolidin-2-one

Description

Overview of the Oxazolidinone Heterocyclic Scaffold in Organic Synthesis

The oxazolidin-2-one ring is a five-membered heterocyclic motif containing both nitrogen and oxygen atoms, which has become an important scaffold in organic and medicinal chemistry. nih.govnih.gov One of its most prominent roles is as a chiral auxiliary, a molecule temporarily incorporated into a synthesis to guide the formation of a specific stereoisomer. rsc.orgresearchgate.net Oxazolidinones popularized by David A. Evans, known as Evans' auxiliaries, are substituted at the 4 and 5 positions. wikipedia.org These substituents create a specific steric environment that directs the approach of reagents, enabling high levels of stereocontrol in key carbon-carbon bond-forming reactions such as aldol (B89426) reactions, alkylations, and cycloadditions. wikipedia.orgresearchgate.netthieme-connect.com

The reliability of oxazolidinone auxiliaries in controlling stereochemistry has made them a method of choice in the synthesis of complex, enantiomerically pure molecules, including many biologically active natural products. rsc.orgresearchgate.net Beyond their use as transient control elements, the oxazolidinone nucleus is also a core structural component in a variety of pharmaceutical agents. chemistryviews.org

Historical Context and Evolution of Oxazolidinone Research

The parent 2-oxazolidinone (B127357) compound was first reported in 1888 by German chemist Siegmund Gabriel, who synthesized it from bromoethylamine hydrobromide and silver carbonate. wikipedia.org For nearly a century, oxazolidinones remained a subject of academic interest. A significant evolution in their application began in the late 1970s and early 1980s with the work of David A. Evans on chiral auxiliaries for asymmetric synthesis. wikipedia.org

A parallel and equally impactful line of research emerged in the mid-1980s when chemists at E.I. du Pont de Nemours & Co. discovered a new class of synthetic antibacterial agents based on the N-aryl-oxazolidinone scaffold. nih.govmdpi.com This research led to the development of the first clinically approved oxazolidinone antibiotic, Linezolid (B1675486), by Pharmacia & Upjohn, which was approved by the FDA in 2000. nih.govmdpi.comscirp.org This milestone established oxazolidinones as a critical class of therapeutics for treating infections caused by multidrug-resistant Gram-positive bacteria. mdpi.comresearchgate.netresearchgate.net

Rationale for Investigating the 5-Isobutyl-5-methyloxazolidin-2-one Core

The investigation into the this compound core is driven by a modern imperative in chemistry: the development of sustainable, bio-based chemicals. nih.gov While many oxazolidinones are derived from petroleum-based feedstocks, research has demonstrated that N-isobutyl-5-methyloxazolidinone can be synthesized on a large scale from bio-based resources, avoiding the use of propylene (B89431) oxide. nih.gov

The specific 5,5-disubstitution pattern, featuring an isobutyl and a methyl group, is of interest for several reasons. In the context of chiral auxiliaries, 5,5-disubstituted variants offer a distinct stereochemical environment compared to the more common 4-substituted or 4,5-disubstituted Evans auxiliaries. nih.gov Furthermore, the synthesis of this specific core from N-isobutyl-isopropanolamine, which can be derived from renewable sources, positions it as a valuable platform chemical for producing more environmentally benign solvents and synthetic intermediates. nih.gov The research focus is therefore on creating a versatile and useful chemical building block that aligns with the principles of green chemistry.

Scope of the Research: Focus on Synthetic Methodologies, Reactivity, and Advanced Applications

The scope of research on this compound is centered on three key areas.

Synthetic Methodologies : A primary focus is the development of efficient and scalable synthetic routes. This includes solvent-free methods and the use of recyclable organocatalysts to produce the compound from bio-based precursors like N-isobutyl-isopropanolamine and diethyl carbonate. nih.gov

Reactivity : Understanding the chemical reactivity of the this compound core is essential for its application. This involves studying its stability, its properties as a solvent, and its potential to serve as a precursor for other functional molecules.

Advanced Applications : Research aims to explore the utility of this compound beyond a simple synthetic target. A key potential application is its use as a bio-based solvent, offering a greener alternative to conventional petroleum-derived solvents. Its structure also makes it a candidate for use as a monomer or a building block in the synthesis of new polymers and other advanced materials. nih.gov

The following table summarizes data from a reported large-scale synthesis of N-isobutyl-5-methyloxazolidinone, highlighting the practical and green aspects of its production. nih.gov

Table 1: Large-Scale Synthesis of N-isobutyl-5-methyloxazolidinone

| Parameter | Value |

|---|---|

| Starting Material | N-isobutyl-isopropanolamine (aqueous solution) |

| Reagent | Diethyl carbonate |

| Catalyst | Diisobutylimidazolium hydrogen carbonate (2 mol%) |

| Temperature | 90 °C |

| Reaction Time | 7 hours |

| Procedure Highlight | Real-time distillation of ethanol (B145695) byproduct |

| Final Product Yield | 66% |

Structure

3D Structure

Properties

Molecular Formula |

C8H15NO2 |

|---|---|

Molecular Weight |

157.21 g/mol |

IUPAC Name |

5-methyl-5-(2-methylpropyl)-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C8H15NO2/c1-6(2)4-8(3)5-9-7(10)11-8/h6H,4-5H2,1-3H3,(H,9,10) |

InChI Key |

LUYBIYVSLQLFGK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1(CNC(=O)O1)C |

Origin of Product |

United States |

Spectroscopic and Advanced Analytical Characterization of 5 Isobutyl 5 Methyloxazolidin 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Analysis of chemical shifts, signal multiplicities, and coupling constants in ¹H and ¹³C NMR spectra, complemented by two-dimensional techniques, would provide an unambiguous structural assignment for 5-Isobutyl-5-methyloxazolidin-2-one.

Proton Nuclear Magnetic Resonance (¹H NMR) for Chemical Shift and Multiplicity Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton environment. The isobutyl group would be characterized by a doublet for the two terminal methyl groups, a multiplet for the methine (CH) proton, and a doublet of doublets for the diastereotopic methylene (B1212753) (CH2) protons adjacent to the chiral center. The methyl group at the C5 position would appear as a singlet. The two protons of the methylene group at the C4 position of the oxazolidinone ring are diastereotopic and would likely appear as two separate multiplets or a complex AB quartet. A broad singlet corresponding to the N-H proton of the carbamate (B1207046) functional group is also anticipated.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| NH | 5.5 - 7.0 | br s |

| CH₂ (C4) | 3.0 - 4.5 | m |

| CH (isobutyl) | 1.8 - 2.2 | m |

| CH₂ (isobutyl) | 1.4 - 1.8 | m |

| CH₃ (C5) | 1.2 - 1.5 | s |

| CH₃ (isobutyl) | 0.8 - 1.0 | d |

Note: Predicted values are based on typical ranges for similar oxazolidinone structures. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Analysis

The proton-decoupled ¹³C NMR spectrum would confirm the carbon skeleton of the molecule. A key signal would be the carbonyl carbon of the carbamate group, expected in the range of 155-160 ppm. The quaternary carbon at C5 would appear in the aliphatic region, along with the signals for the C4 methylene carbon and the carbons of the isobutyl group. The methyl group attached to C5 would also have a characteristic signal.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (C2) | 155 - 160 |

| C5 | 80 - 90 |

| C4 | 40 - 50 |

| CH (isobutyl) | 40 - 50 |

| CH₂ (isobutyl) | 25 - 35 |

| CH₃ (C5) | 20 - 30 |

| CH₃ (isobutyl) | 20 - 25 |

Note: Predicted values are based on typical ranges for similar oxazolidinone structures. Actual experimental values may vary.

Two-Dimensional NMR Techniques for Connectivity and Stereochemical Assignment

To definitively assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. A COSY spectrum would reveal the coupling relationships between adjacent protons, for instance, confirming the connectivity within the isobutyl group. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for the unambiguous assignment of the ¹³C NMR spectrum. More advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation) could further establish the connectivity across multiple bonds, for example, from the methyl protons to the C5 quaternary carbon. For determining the stereochemistry, Nuclear Overhauser Effect (NOE) experiments could be utilized to probe the spatial proximity of different protons.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. For this compound, the IR spectrum would be expected to show a strong absorption band for the carbonyl (C=O) stretching of the cyclic carbamate (oxazolidinone ring) typically around 1750 cm⁻¹. Another characteristic absorption would be the N-H stretching vibration, appearing as a broad band in the region of 3200-3400 cm⁻¹. The C-H stretching vibrations of the aliphatic isobutyl and methyl groups would be observed around 2850-3000 cm⁻¹.

Table 3: Predicted IR Absorption Data for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| N-H Stretch | 3200 - 3400 |

| C-H Stretch (aliphatic) | 2850 - 3000 |

| C=O Stretch (carbamate) | ~1750 |

| C-O Stretch | 1000 - 1300 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For this compound (molar mass: 157.21 g/mol ), the mass spectrum would ideally show a molecular ion peak (M⁺) at m/z 157. The fragmentation pattern would be expected to arise from the cleavage of the isobutyl group, loss of CO₂, or other characteristic fragmentations of the oxazolidinone ring, providing further structural confirmation. Common fragmentation pathways for cyclic structures involve the loss of small, stable neutral molecules.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a highly accurate technique used to determine the exact mass of a molecule, which in turn allows for the determination of its elemental composition. For this compound, with a molecular formula of C8H15NO2, the calculated exact mass would be compared to the experimentally measured value. A close match between the theoretical and experimental masses (typically within a few parts per million, ppm) would provide definitive confirmation of the molecular formula and lend strong support to the proposed structure.

X-ray Crystallography for Solid-State Structure and Stereochemical Confirmation

X-ray crystallography is an indispensable tool for the unambiguous determination of the three-dimensional structure of crystalline solids. For oxazolidinone derivatives, this technique provides definitive proof of the relative and absolute stereochemistry of chiral centers.

In a study on the stereocontrolled ring-opening of oxazolidinone-fused aziridines, single crystals of a related compound, (4R,5R)-5-benzyl-4-((isopropoxy)methyl)oxazolidin-2-one, were successfully grown by gas diffusion between hexanes and a dichloromethane (B109758) solution at 25 °C. acs.orgacs.org The resulting X-ray crystallographic analysis confirmed the anti-relationship between the oxazolidinone moiety and the isopropoxy group. acs.org This highlights the power of X-ray crystallography in elucidating the precise spatial arrangement of substituents on the oxazolidinone ring, which is critical for understanding its chemical reactivity and biological activity. While a specific crystallographic study for this compound was not found in the provided search results, the methodology is directly applicable and considered the gold standard for stereochemical confirmation in this class of compounds.

Chromatographic Methods for Purification and Purity Assessment

Chromatographic techniques are fundamental to the synthesis and analysis of this compound, enabling its purification from reaction mixtures and the assessment of its purity.

Column chromatography using silica (B1680970) gel is a widely employed method for the purification of oxazolidinone derivatives. acs.orgrsc.orgnih.govresearchgate.net In numerous synthetic procedures for related oxazolidinones, the crude product is purified by flash column chromatography on silica gel. rsc.orgnih.govacs.org The choice of eluent, typically a mixture of solvents like ethyl acetate (B1210297) and hexanes, is optimized to achieve effective separation of the desired product from byproducts and unreacted starting materials. nih.govgoogle.combiorxiv.org For instance, in the synthesis of various oxazolidinone analogs, purification was achieved using a gradient of ethyl acetate in hexanes on a silica gel column. nih.govbiorxiv.org This technique is essential for obtaining highly pure samples of this compound for subsequent analysis and applications.

Thin-layer chromatography (TLC) is a rapid and convenient method used to monitor the progress of chemical reactions. researchgate.netdoi.org In the synthesis of oxazolidinone derivatives, TLC is used to determine when a reaction is complete by comparing the spot of the reaction mixture to those of the starting materials. nih.govbiorxiv.org Analytical TLC is typically performed on pre-coated aluminum-backed plates (e.g., Merck Kieselgel 60 F254) and visualized under ultraviolet irradiation or by staining with a chemical agent like potassium permanganate. rsc.org This allows for a quick assessment of the reaction's status, guiding decisions on reaction time and workup procedures.

High-performance liquid chromatography (HPLC), particularly with a chiral stationary phase, is the primary method for determining the enantiomeric excess (ee) of chiral oxazolidinones. researchgate.netrsc.org This is crucial for assessing the effectiveness of asymmetric syntheses. For instance, the enantiomeric excess of various 4,5-disubstituted oxazolidinones has been determined by chiral stationary phase HPLC using columns like Chiralcel OD or Chiralpak IB. rsc.orgrsc.org The separation of enantiomers is achieved due to their different interactions with the chiral stationary phase, resulting in different retention times. rsc.org This analytical technique is vital for quantifying the stereochemical purity of this compound.

Table 1: HPLC Conditions for Enantiomeric Excess Determination of Related Oxazolidinones

| Compound Class | Column | Mobile Phase | Flow Rate | Detection Wavelength |

| 4,5-Disubstituted Oxazolidinones | Chiralpak IB | Not specified | Not specified | Not specified |

| 5-Substituted Oxazolidinones | Chiralcel OD | Hexane / i-propanol (9:1) | 0.5 mL/min | 258 nm |

| 5-Substituted Oxazolidinones | Chiralcel OD | Hexane / i-propanol (1:1) | 0.5 mL/min | 258 nm |

This table is generated based on data from related oxazolidinone compounds and illustrates typical conditions. rsc.orgrsc.org

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique that provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is used to confirm the empirical formula of a newly synthesized compound. For various oxazolidinone derivatives, elemental analyses have been performed to verify their chemical composition. researchgate.netrsc.org The experimentally determined percentages of C, H, and N are compared with the theoretically calculated values for the proposed molecular formula. A close agreement between the experimental and calculated values provides strong evidence for the compound's identity and purity.

Computational Studies and Mechanistic Insights

Quantum Chemical Calculations for Reaction Mechanisms

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of molecules. These methods are extensively used to map out the potential energy surfaces of chemical reactions, identifying transition states and intermediates to clarify reaction mechanisms.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It has been widely applied to study the mechanisms of reactions forming the oxazolidinone ring. For instance, DFT calculations at the M06-2X/6-31+G(d,p) level of theory have been used to elucidate the mechanism of cycloaddition reactions between epoxides and isocyanates, which are common routes to oxazolidinone synthesis. beilstein-journals.orgnih.gov These studies have revealed that such reactions can proceed through an asynchronous concerted mechanism. beilstein-journals.orgnih.gov

In the context of synthesizing substituted oxazolidinones, DFT has been employed to understand the regioselectivity. For the coupling of aziridines with carbon dioxide catalyzed by (salen)Cr(III)Cl, DFT calculations showed that the preferential formation of the 5-substituted oxazolidinone is due to the increased carbocationic character at the substituted carbon of the aziridine (B145994) ring. osti.gov This leads to a kinetically favored C-N bond cleavage on the more substituted side, guiding the reaction to the major product. osti.gov

Furthermore, DFT has been used to model the oxidation mechanisms of oxazolidinones. researchgate.net Theoretical studies on the stereoselective synthesis of oxazolidinones from sulfur ylides and nitro-olefins have also been conducted using DFT, confirming the role of catalysts and identifying the rate- and stereoselectivity-determining steps. nih.gov

A critical aspect of mechanistic studies is the analysis of energy profiles and the characterization of transition states. DFT calculations provide the Gibbs free energies of activation (ΔG‡), which are essential for predicting reaction rates and understanding selectivity. acs.org

For the reaction of epoxides with chlorosulfonyl isocyanate, computational studies revealed that the formation of oxazolidinone and cyclic carbonate products have very similar potential energy profiles. beilstein-journals.org The calculated energy difference between the transition states leading to each product was found to be very small (0.5 kcal/mol), which aligns well with the experimentally observed product ratios. beilstein-journals.org Intrinsic Reaction Coordinate (IRC) calculations are often performed to confirm that a calculated transition state correctly connects the reactant and product minima on the potential energy surface. beilstein-journals.orgosti.gov

In the conversion of ephedrine (B3423809) derivatives to oxazolidinones, DFT studies have been used to compare different mechanistic pathways, such as SN1 versus SN2. uv.es By calculating the energy barriers for each pathway, researchers concluded that for certain derivatives, an SN2 mechanism is energetically preferred, leading to an inversion of configuration at the C5 position of the oxazolidinone ring. uv.es For example, the energy barrier for the conversion of a mesylate derivative to the corresponding oxazolidinone was calculated to be 14.76 kcal/mol via an SN2 transition state. uv.es

The role of the solvent is also a crucial factor that is incorporated into these models, often using a Polarizable Continuum Model (PCM), to provide more accurate energy profiles in solution. beilstein-journals.org

Molecular Modeling and Dynamics Simulations

While quantum mechanics is excellent for studying reaction mechanisms, molecular modeling and dynamics (MD) simulations are better suited for exploring the conformational landscape and dynamic behavior of molecules over time. These methods are particularly valuable for understanding how oxazolidinones interact with biological targets or how they behave in different environments.

MD simulations have been used to validate the binding modes of oxazolidinone-based inhibitors to their target receptors, such as in the case of novel linezolid-based oxazolidinones. mdpi.comnih.gov By running simulations for tens of nanoseconds, researchers can assess the stability of the ligand-receptor complex and analyze the interactions that contribute to binding affinity. mdpi.com Similarly, MD simulations have been employed to study the complexation of oxazolidinones with cyclodextrins, providing insights into the geometry and energetics of these host-guest systems over microseconds of simulation time. mdpi.com

Combined 3D-QSAR (Quantitative Structure-Activity Relationship), molecular docking, and MD simulation studies have been performed on tricyclic fused oxazolidinones to understand their properties as inhibitors of coagulation factor Xa. nih.govresearchgate.net These integrated computational approaches help to build robust models that can predict the activity of new compounds based on their structural features. nih.gov

Structure-Activity Relationship (SAR) Studies for Oxazolidinone Scaffolds

Structure-Activity Relationship (SAR) studies are pivotal in medicinal chemistry for optimizing lead compounds into effective drugs. For the oxazolidinone scaffold, SAR studies aim to correlate specific structural modifications with changes in biological activity, including antibacterial potency and pharmacokinetic properties.

A significant challenge for the development of oxazolidinone antibiotics against Gram-negative bacteria is their permeation through the bacterial outer membrane and their susceptibility to efflux pumps. nih.govbiorxiv.org SAR and Structure-Uptake Relationship (SUR) studies investigate how molecular structure influences these properties. nih.gov

By systematically modifying the C-ring of the oxazolidinone scaffold and evaluating the compounds against a panel of wild-type and efflux-deficient bacterial strains, researchers can identify structural motifs that either hinder permeation or enhance efflux susceptibility. nih.govbiorxiv.org Studies have shown that even small structural changes can be sufficient to overcome these barriers. nih.govbiorxiv.org For example, it has been found that polar and/or charge-carrying modifications, especially those leading to significant zwitterionic character, can largely overcome permeation and efflux issues, resulting in improved Gram-negative activity. researchgate.net

Principal Component Analysis (PCA) is a statistical technique used to simplify the complexity of high-dimensional data sets. ibm.comvsni.co.uk In the context of SAR, PCA can be used to analyze large datasets of compounds and their associated biological activities to identify the key structural features that account for the largest variations in the data. researchgate.net

In a study of a library of oxazolidinones designed to understand Gram-negative accumulation, PCA was used to analyze inhibitory concentration (IC50) ratios from different bacterial strains. nih.gov This analysis helped to confirm observations made from manual structural inspection, providing a more quantitative foundation for designing new compounds with improved permeation and efflux profiles. nih.gov PCA reduces the numerous structural descriptors and activity measurements into a smaller set of "principal components," which are linear combinations of the original variables, making it easier to visualize trends and relationships within the data. vsni.co.ukyoutube.com

Chemical Reactivity and Derivatization of 5 Isobutyl 5 Methyloxazolidin 2 One

Transformations of the Oxazolidinone Ring

The oxazolidinone ring is a stable heterocycle but can undergo specific transformations, particularly those involving nucleophilic attack at the carbonyl carbon or substitution at the ring nitrogen.

Ring Opening Reactions

The oxazolidinone ring, as a cyclic carbamate (B1207046), is susceptible to cleavage under various conditions, most commonly through hydrolysis. This process involves the nucleophilic attack on the C2 carbonyl carbon, leading to the scission of the ester (C-O) or amide (C-N) bond and ultimately the opening of the ring. This reaction effectively reverses the cyclization used to form the ring and yields the parent amino alcohol.

Acid- or base-catalyzed hydrolysis is a typical degradation pathway. Under strong acidic conditions (e.g., HCl, oxalic acid), protonation of the carbonyl oxygen activates the C2 carbon towards nucleophilic attack by water. nih.gov Similarly, strong basic conditions (e.g., NaOH, KOH) can promote ring opening through direct nucleophilic attack by a hydroxide (B78521) ion. The stability of 5,5-disubstituted oxazolidin-2-ones is generally higher than that of less substituted analogs due to the steric hindrance around the C5 position, which can protect the adjacent ring oxygen. However, under sufficiently harsh conditions, cleavage will occur.

Ring-opening can also be achieved with other nucleophiles, such as alcohols (alcoholysis) or amines (aminolysis), to yield carbamates of the parent amino alcohol. For instance, the reaction with sodium methoxide (B1231860) in methanol (B129727) would be expected to yield a methyl carbamate derivative.

N-Alkylation and N-Acylation of the Oxazolidinone Nitrogen

The nitrogen atom of the oxazolidinone ring behaves as a secondary amide and possesses a slightly acidic proton. This proton can be removed by a strong base, such as sodium hydride (NaH), n-butyllithium (n-BuLi), or lithium bis(trimethylsilyl)amide (LHMDS), to generate a potent nitrogen-centered nucleophile. This anion can then readily react with various electrophiles in N-alkylation or N-acylation reactions.

N-acylation is a common transformation, often employed in the context of chiral auxiliaries. rsc.orgresearchgate.net Reaction of the oxazolidinone anion with an acyl chloride (R-COCl) or anhydride (B1165640) ((R-CO)₂O) yields the corresponding N-acyl derivative. This transformation is fundamental for the use of oxazolidinones in asymmetric synthesis, as the acyl group can then be further functionalized.

Similarly, N-alkylation with alkyl halides (e.g., benzyl (B1604629) bromide, methyl iodide) provides N-alkylated oxazolidinones. This reaction proceeds via an Sₙ2 mechanism and is generally efficient. For 5-isobutyl-5-methyloxazolidin-2-one, these reactions would proceed without disturbing the stereocenter at C5.

Functionalization at the Isobutyl and Methyl Substituents

Direct functionalization of the saturated isobutyl and methyl side chains of this compound is challenging due to their low reactivity. Such transformations typically require harsh, high-energy conditions that may not be compatible with the oxazolidinone ring.

Hypothetically, free-radical reactions, such as radical halogenation with N-bromosuccinimide (NBS) under UV irradiation, could be employed. This type of reaction would be expected to show some selectivity for the tertiary C-H bond at the branch point of the isobutyl group, yielding a brominated derivative. However, a mixture of products from the halogenation at other positions on the isobutyl and methyl groups would also be likely. Subsequent reactions, such as elimination to form an alkene or nucleophilic substitution, could then be performed on the halogenated product.

It is important to note that such side-chain functionalizations on 5,5-dialkyloxazolidin-2-ones are not well-documented in the scientific literature, and these potential pathways are based on general principles of alkane chemistry. The reaction conditions would need to be carefully optimized to avoid degradation of the heterocyclic ring.

Hydrolysis and Degradation Pathways

The primary pathway for the degradation of this compound is hydrolysis of the carbamate linkage, as discussed in the context of ring-opening reactions. This can occur under both acidic and basic aqueous conditions.

Acidic Hydrolysis: In the presence of a strong acid and water, the oxazolidinone ring will open to yield the protonated amino alcohol, 2-amino-2-methyl-4-methylpentan-1-ol, and carbon dioxide.

Basic Hydrolysis: Under strong basic conditions, the ring opens to form the free amino alcohol and a carbonate salt (e.g., sodium carbonate).

These degradation pathways are important considerations for the storage and handling of the compound, as well as for its removal after use as a chiral auxiliary or solvent. The final products of hydrolysis are relatively simple, low-molecular-weight compounds. Beyond hydrolysis, oxidative degradation under very harsh conditions could lead to the breakdown of the alkyl side chains and the heterocyclic ring into smaller fragments, although specific pathways are not documented.

Table of Mentioned Compounds

Advanced Applications of 5 Isobutyl 5 Methyloxazolidin 2 One and the Oxazolidinone Scaffold in Research

Role as Chiral Auxiliaries in Asymmetric Synthesissigmaaldrich.comsigmaaldrich.combath.ac.ukresearchgate.net

Chiral auxiliaries are instrumental in asymmetric synthesis, enabling the control of stereochemistry during chemical transformations. sigmaaldrich.com The oxazolidinone scaffold, particularly the well-known Evans auxiliaries, has proven to be exceptionally effective in this regard. researchgate.net These auxiliaries are temporarily incorporated into a substrate, direct the stereochemical course of a reaction, and are subsequently removed to yield an enantiomerically enriched product. sigmaaldrich.com

Induction of Enantioselectivity in Carbon-Carbon Bond Forming Reactions

The N-acylated oxazolidinone framework is pivotal for inducing high levels of enantioselectivity in a variety of carbon-carbon bond-forming reactions. While specific studies on 5-Isobutyl-5-methyloxazolidin-2-one as a chiral auxiliary are not extensively documented in publicly available literature, the principles established by other 5-substituted and 5,5-disubstituted oxazolidinones provide a strong basis for its potential applications. The steric hindrance provided by the substituents at the C5 position of the oxazolidinone ring plays a crucial role in directing the approach of incoming reagents.

For instance, in asymmetric alkylation and aldol (B89426) reactions, the N-acyl derivative of an oxazolidinone can be converted into a chiral enolate. The facial selectivity of the subsequent reaction with an electrophile is dictated by the conformation of the enolate, which is influenced by the bulky substituent on the oxazolidinone ring. This controlled approach leads to the formation of one diastereomer in preference to the other.

| Reaction Type | Oxazolidinone Auxiliary Type | Key Transformation | Typical Diastereomeric Excess (d.e.) | Reference |

|---|---|---|---|---|

| Asymmetric Aldol Reaction | (4S,5R)-4-Methyl-5-phenyl-2-oxazolidinone | Formation of β-hydroxy carbonyl compounds | >95% | bath.ac.uk |

| Asymmetric Alkylation | (S)-4-Benzyl-2-oxazolidinone | Formation of α-substituted carboxylic acid derivatives | >90% | bath.ac.uk |

| Asymmetric Michael Addition | General Evans Auxiliaries | Formation of 1,5-dicarbonyl compounds | High | sigmaaldrich.com |

| Asymmetric Cyclopropanation | Phenylalanine-derived oxazolidinone | Formation of cyclopropane (B1198618) carboxaldehydes | >95% | bath.ac.uk |

Applications in Diastereoselective Reductions and Oxidations

Beyond carbon-carbon bond formation, chiral oxazolidinones can also influence the stereochemical outcome of reduction and oxidation reactions. For example, the diastereoselective reduction of β-keto esters attached to a chiral oxazolidinone auxiliary can lead to the formation of chiral β-hydroxy esters. eurekaselect.com The stereochemical control is again exerted by the steric bulk of the auxiliary, which directs the hydride reagent to one face of the ketone.

Similarly, in certain oxidation reactions, the presence of a chiral oxazolidinone can lead to the selective formation of one diastereomer. While specific examples for this compound are limited, the general principles of diastereoselective transformations using chiral auxiliaries are well-established. Research has shown that the reduction of α-substituted β-keto esters can be directed to produce either syn or anti diastereomers with high selectivity by choosing appropriate reducing agents and Lewis acids. eurekaselect.commdpi.com The resulting α-substituted β-hydroxy esters can then be converted to the corresponding 4-substituted 5-methyloxazolidin-2-ones to confirm their relative configuration. eurekaselect.commdpi.com

Building Blocks and Intermediates in Complex Molecule Synthesis

The oxazolidinone ring is a valuable scaffold that can be readily transformed into other important functional groups, making it a key building block in the synthesis of complex molecules.

Precursors for Pharmaceutically Relevant Molecules (e.g., β-Amino Alcohols)rsc.orgacs.orgdiva-portal.org

One of the most significant applications of chiral oxazolidinones is their role as precursors to enantiomerically pure β-amino alcohols. rsc.orgdiva-portal.org These motifs are present in a wide array of natural products and pharmaceutical agents. The synthesis typically involves the formation of an N-acyl oxazolidinone, followed by a stereoselective reaction (such as an aldol addition or alkylation), and subsequent reductive cleavage of the auxiliary. This cleavage step not only liberates the desired chiral product but also allows for the recovery and recycling of the chiral auxiliary. acs.org

The conversion of the oxazolidinone moiety to a β-amino alcohol is a crucial step in the synthesis of many drugs. For example, the synthesis of the antibiotic Linezolid (B1675486) and the antidepressant Toloxatone involves oxazolidinone intermediates. researchgate.netscispace.com The ability to construct stereocenters with high fidelity and then convert the directing group into a key part of the final molecule is a powerful strategy in medicinal chemistry. The acid-catalyzed ring-opening of oxazolidinone-fused aziridines with alcohols provides a stereocontrolled method for synthesizing 2-amino ethers, which are derivatives of vicinal amino alcohols. acs.org

| Oxazolidinone-derived Intermediate | Target Molecule/Class | Key Transformation | Significance | Reference |

|---|---|---|---|---|

| N-Acyl Oxazolidinone Adducts | β-Amino Alcohols | Reductive cleavage of the auxiliary | Core components of numerous pharmaceuticals | rsc.org |

| 5-Substituted-2-oxazolidinone | Carvedilol (β-blocker) | Ring opening of the oxazolidinone | Avoids formation of impurities in synthesis | scispace.com |

| Oxazolidinone-fused Aziridines | 2-Amino Ethers | Acid-catalyzed ring-opening | Stereocontrolled synthesis of important motifs | acs.org |

| Enantioenriched 4-substituted 2-oxazolidinones | (-)-Aurantioclavine (alkaloid) | Transformation of the oxazolidinone product | Demonstrates utility in formal synthesis | rsc.org |

Scaffolds for Natural Product Synthesisbath.ac.ukresearchgate.netnih.gov

The reliability and predictability of oxazolidinone-based asymmetric reactions have made them a mainstay in the total synthesis of complex natural products. researchgate.net The aldol reaction, in particular, has been extensively used to construct key stereochemical relationships in polyketide and macrolide antibiotics. researchgate.net The ability to generate contiguous stereocenters with high control is a significant advantage in building up the intricate architectures of natural products.

For example, a concise total synthesis of (-)-cytoxazone, a natural product with potential biological activity, was achieved using an asymmetric aldol reaction followed by a Curtius rearrangement to form the oxazolidinone ring. nih.gov This demonstrates the utility of the oxazolidinone not just as a temporary auxiliary but as an integral part of the final molecular framework.

Green Chemistry Applications

In recent years, the principles of green chemistry have become increasingly important in chemical synthesis. This has led to the exploration of more environmentally benign solvents, catalysts, and reaction conditions.

A notable development in this area is the investigation of N-isobutyl-5-methyloxazolidinone (a compound structurally very similar to this compound) as a bio-based solvent . rsc.orgnih.govresearchgate.net Research has demonstrated a solvent-free, kilogram-scale synthesis of this compound from renewable resources. rsc.orgnih.gov This positions N-isobutyl-5-methyloxazolidinone as a potential green solvent, which could replace more hazardous and non-renewable solvents in various industrial applications. nih.gov The synthesis itself can be designed to be environmentally friendly by using bio-based starting materials and catalysts, and by minimizing waste. rsc.orgnih.gov

Furthermore, the development of recyclable chiral auxiliaries is a key aspect of green asymmetric synthesis. Fluorous-tagged oxazolidinone auxiliaries have been designed to facilitate their separation and recovery from reaction mixtures using fluorous solid-phase extraction, allowing for their reuse. collectionscanada.gc.ca Additionally, the use of carbon dioxide, an abundant C1 source, for the synthesis of oxazolidinones is another green aspect being explored. bohrium.com The catalytic conversion of CO2 and epoxy amines into oxazolidinones represents a sustainable approach to producing these valuable compounds.

Development as Bio-Based and Eco-Friendly Solvents

In response to the growing demand for sustainable alternatives to conventional organic solvents, the oxazolidinone scaffold is being investigated for its potential as a green solvent. nih.govnih.gov A notable example is the kilogram-scale, solvent-free synthesis of N-isobutyl-5-methyloxazolidinone (BMOX), a derivative that can be produced from renewable resources. nih.govresearchgate.net This process involves a two-step synthesis starting from bio-based isobutylamine (B53898) and chloropropanol (B1252657), followed by the addition of diethyl carbonate in the presence of a bio-based imidazolium (B1220033) salt catalyst. nih.govnih.govresearchgate.net The resulting oxazolidinone contains over 62% bio-based carbon atoms, positioning it as a promising eco-friendly solvent that could align with European standards for bio-based solvents. nih.govnih.gov

The interest in oxazolidinones as solvents stems from their favorable physicochemical properties. nih.govnih.gov These compounds are five-membered N-heterocycle rings containing a carbamate (B1207046) moiety, which imparts useful characteristics for various industrial applications. nih.govnih.gov The development of bio-sourced oxazolidinones like BMOX highlights a strategic approach to creating more environmentally benign chemical processes. nih.gov

| Property | Value |

| Compound Name | N-isobutyl-5-methyloxazolidinone (BMOX) |

| Bio-based Carbon Content | > 62% |

| Synthesis Method | Two-step, solvent-free |

| Starting Materials | Bio-based isobutylamine, chloropropanol, diethyl carbonate |

| Catalyst | Bio-based imidazolium salt |

Utilization in Sustainable Chemical Processes

The oxazolidinone scaffold plays a significant role in the advancement of sustainable chemical processes, particularly in the context of carbon dioxide (CO2) utilization. rsc.orgbohrium.commdpi.comnih.gov CO2 is an abundant, non-toxic, and renewable C1 building block, and its conversion into valuable chemicals is a key area of green chemistry research. nih.gov The synthesis of 2-oxazolidinones from CO2 is an attractive alternative to traditional methods that use toxic reagents like phosgene. nih.gov

Several catalytic systems have been developed to facilitate the incorporation of CO2 into the oxazolidinone framework under solvent-free conditions. nih.gov For instance, a polystyrene-supported 1,5,7-triazabicyclodec-5-ene (TBD) has been used as a recyclable and stable catalyst for the conversion of epoxy amines into various 2-oxazolidinone (B127357) scaffolds using CO2. rsc.org This approach is not only halide-free but also adaptable to continuous flow processes, enhancing its efficiency and industrial applicability. rsc.org Another sustainable method involves the use of a ternary deep eutectic solvent (DES) composed of choline (B1196258) chloride, glycerol, and aluminum chloride hexahydrate as both the catalyst and reaction medium for the synthesis of 3,5-disubstituted oxazolidinones. researchgate.net These processes demonstrate the potential of the oxazolidinone scaffold in creating more sustainable and environmentally friendly chemical manufacturing routes. rsc.orgnih.govresearchgate.net

Materials Science and Polymer Chemistry

The unique structural features of the oxazolidinone ring have also captured the attention of researchers in materials science and polymer chemistry. The ability to introduce specific functionalities and control stereochemistry makes this scaffold a valuable component in the design of novel materials with tailored properties.

Incorporation into Foldamers and Bio-Inspired Structures

The oxazolidinone scaffold has been successfully incorporated into the design of foldamers, which are oligomers that adopt well-defined, folded conformations in solution. acs.orgacs.orgmdpi.com These bio-inspired structures mimic the secondary structures of natural biopolymers like proteins and nucleic acids. Specifically, oligomers of trans-(4S,5R)-4-carboxybenzyl 5-methyl oxazolidin-2-one have been synthesized and shown to form ordered structures. acs.org The 1H NMR spectra of these oligomers suggest that they fold in a way that the C-4 hydrogen of one ring is consistently close to the carbonyl group of the adjacent ring. acs.org

This work has established that 4-carboxy-5-substituted-oxazolidin-2-ones can act as a new class of pseudoprolines that enforce a trans conformation in the peptide bond they form. acs.org This is a significant finding, as it provides a tool for controlling the conformation of peptide-like structures. acs.org Further studies have explored hybrid foldamers containing both α-amino acids and oxazolidinone derivatives. acs.org For example, a series of oligomers containing L-Ala and D-4-carboxy-5-methyl-oxazolidin-2-one (d-Oxd) were found to form ordered β-turn foldamers. acs.org This ability to induce specific folding patterns makes the oxazolidinone scaffold a valuable building block for creating complex, bio-inspired molecular architectures. acs.orgacs.org

Potential in Electrolytes for Energy Storage

The oxazolidinone scaffold is being explored for its potential application in electrolytes for energy storage devices, such as lithium-ion batteries and supercapacitors. researchgate.netacs.orgnih.govsigmaaldrich.com For instance, 3-methyl-2-oxazolidinone has been mixed with ethylene (B1197577) carbonate (EC) or dimethyl carbonate (DMC) in the presence of lithium salts like LiBF4 or LiPF6 to create electrolytes for lithium batteries. researchgate.netsigmaaldrich.com While some of these mixtures showed good cycling ability with a graphite (B72142) electrode, they exhibited low stability in oxidation at a lithium cobalt oxide electrode. researchgate.net

A novel binary room-temperature complex system has been prepared using lithium bis(trifluoromethane sulfonyl) imide (LiTFSI) and 2-oxazolidinone (OZO). acs.org This mixture is liquid at room temperature and possesses high thermal stability. acs.org The strong interactions between the oxazolidinone and the lithium cation and TFSI- anion lead to the dissociation of the lithium salt and the formation of a complex electrolyte. acs.org This type of complex system is considered a promising candidate for electrolytes in supercapacitors and other electrochemical devices. acs.org

| Electrolyte System | Components | Key Findings | Application |

| MeOx-based | 3-Methyl-2-oxazolidinone (MeOx), Ethylene Carbonate (EC) or Dimethyl Carbonate (DMC), LiBF4 or LiPF6 | Good cycling ability with graphite electrode; low stability at LiCoO2 electrode. researchgate.net | Lithium Batteries |

| LiTFSI-OZO Complex | Lithium bis(trifluoromethane sulfonyl) imide (LiTFSI), 2-Oxazolidinone (OZO) | Liquid at room temperature; high thermal stability; electrochemical stability window of about 3V. acs.org | Supercapacitors |

| LiClO4/OZO Quasi-IL | LiClO4, 2-Oxazolidinone (OZO) | Used with MnO2 nanowires/Ni foam electrode; broad potential range (2.5 V). nih.gov | Pseudocapacitors |

Explorations in Agrochemistry (e.g., Herbicides)

The biological activity of the oxazolidinone scaffold extends to the field of agrochemistry, where it has been investigated for the development of new herbicides. morressier.comchemimpex.comrsc.orgrsc.orgbiorxiv.org The oxazolidinone ring serves as a central core in a class of herbicides that inhibit cellulose (B213188) biosynthesis. morressier.com Renewed interest in this class of compounds has been driven by the need to address weed resistance to existing herbicides. morressier.com

Research has shown that N-aryl oxazolidinones substituted with amides or carbamates are effective herbicides. morressier.com More recent work has explored pyrazole-substituted N-lactams with an oxazolidinone central ring for pre-emergence control of problematic weeds like amaranthus and various grasses in crops such as corn and soybeans. morressier.com Furthermore, the antibiotic linezolid, which contains an oxazolidinone ring, has been found to exhibit herbicidal activity by inhibiting chloroplast translation. rsc.orgrsc.orgbiorxiv.org This discovery validates chloroplast translation as a viable new target for herbicide development. rsc.orgrsc.orgbiorxiv.org Structure-activity relationship studies have been conducted to identify the critical elements for herbicidal activity and to separate it from antibacterial activity, opening up new avenues for the design of selective and effective herbicides. rsc.orgrsc.orgbiorxiv.org

| Oxazolidinone Derivative Type | Mode of Action | Target Weeds | Crop Application |

| Amide/Carbamate-substituted N-aryl oxazolidinones | Cellulose Biosynthesis Inhibition morressier.com | Amaranthus and grass weeds morressier.com | Corn and Soybeans morressier.com |

| Pyrazole-substituted N-lactams with oxazolidinone core | Not specified | Amaranthus and grass weeds morressier.com | Corn and Soybeans morressier.com |

| Linezolid (and analogues) | Chloroplast Translation Inhibition rsc.orgrsc.orgbiorxiv.org | Various weed species rsc.orgrsc.orgbiorxiv.org | General |

Conclusion and Future Research Perspectives

Summary of Current Research Landscape Pertaining to 5-Isobutyl-5-methyloxazolidin-2-one

A thorough review of the current scientific literature reveals that dedicated research on this compound is exceptionally sparse. Its presence is primarily noted in the catalogs of chemical suppliers, where it is listed for research and development purposes. bldpharm.combldpharm.comlookchem.com This indicates that while the molecule is synthetically accessible, it has not yet been the subject of in-depth academic or industrial investigation.

The oxazolidinone scaffold is of significant interest in medicinal chemistry and materials science. rsc.org For instance, derivatives like the antibiotic linezolid (B1675486) have achieved significant clinical success. researchgate.netbohrium.com Furthermore, recent research has highlighted the potential of isomers, such as N-isobutyl-5-methyloxazolidinone, as bio-based, eco-friendly solvents synthesized from renewable resources. nih.govnih.gov However, this body of research on related structures does not directly translate to this compound, and its specific properties and potential applications remain speculative. The primary available information is limited to basic physicochemical properties derived from supplier data.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 649568-32-1 | bldpharm.com |

| Molecular Formula | C8H15NO2 | bldpharm.com |

| Molecular Weight | 157.21 g/mol | bldpharm.com |

| SMILES Code | O=C1OC(C)(CC(C)C)CN1 | bldpharm.com |

Identification of Knowledge Gaps and Untapped Research Avenues

The limited research landscape for this compound means that fundamental knowledge about the compound is almost entirely absent. This presents a significant number of untapped research avenues:

Fundamental Physicochemical Characterization: Beyond basic identifiers, detailed experimental data on properties such as melting point, boiling point, solubility in various solvents, and crystallographic structure are needed.

Reactivity and Stability: There is no published information on the chemical reactivity of this compound. Investigating its stability under various conditions (pH, temperature, oxidative stress) and its reactivity with common reagents would be a crucial first step.

Biological Activity: The biological profile of this compound is completely unknown. Screening for antimicrobial, anticancer, anti-inflammatory, or other pharmacological activities is a major untapped area, especially given the known bioactivity of the oxazolidinone class. rsc.orgnih.gov

Chirality: The C5 carbon is a stereocenter. The synthesis of enantiomerically pure forms and the study of their distinct properties and biological activities represent a significant research opportunity.

Directions for Future Synthetic Innovations

The development of novel and efficient synthetic routes is paramount to enabling further research. While the compound is commercially available, optimized and scalable synthesis methods are likely undeveloped. Future synthetic innovations could focus on:

Stereoselective Synthesis: Developing methods to selectively synthesize the (R)- and (S)-enantiomers of this compound is a critical next step. This could potentially be achieved through asymmetric synthesis strategies that have been applied to other substituted oxazolidinones, such as those involving chiral auxiliaries or asymmetric aminohydroxylation. rsc.orgacs.orgnih.gov

Green Synthesis Routes: Inspired by work on its N-isobutyl isomer, future research could explore eco-friendly synthetic pathways. nih.govnih.gov This might involve using bio-based starting materials, employing catalytic methods to reduce waste, and minimizing or eliminating the use of hazardous organic solvents.

One-Pot Procedures: Designing one-pot reactions from simple, readily available precursors could enhance the efficiency and cost-effectiveness of its synthesis, making the compound more accessible for broader research. bioorg.org

Potential for Novel Applications and Interdisciplinary Research

Based on the functionalities of its parent scaffold, this compound holds potential for a variety of applications, inviting interdisciplinary collaboration.

Medicinal Chemistry: The oxazolidinone ring is a well-established pharmacophore in antibacterial agents. researchgate.netbohrium.com Future research could explore this compound as a building block or lead compound for new antibiotics, potentially overcoming existing resistance mechanisms. nih.gov Its unique 5,5-disubstitution pattern could offer a novel structure-activity relationship. rsc.org

Chiral Auxiliaries in Asymmetric Synthesis: Oxazolidinones are famously used as chiral auxiliaries to control stereochemistry in chemical reactions. acs.org Once resolved into its separate enantiomers, this compound could be evaluated for its effectiveness in guiding asymmetric alkylations, aldol (B89426) reactions, and other important transformations.

Agrochemicals: The oxazolidinone structure is also found in some herbicides. nih.gov Screening this compound for herbicidal or fungicidal activity could open avenues in agricultural science.

Neuroscience: Some oxazolidinone derivatives have been investigated for activity against neurological diseases. rsc.org This presents a long-term, exploratory avenue for interdisciplinary research between chemists and neurobiologists.

Broader Impact on Sustainable Chemistry and Advanced Materials Science

Should research into this compound advance, it could have a broader impact on two key areas of modern science.

Sustainable Chemistry: If green synthetic routes utilizing bio-based feedstocks can be developed, this compound could contribute to the growing portfolio of sustainable chemicals. nih.gov Its potential use as a bio-based solvent, electrolyte component for batteries, or a monomer for green polymers aligns with the principles of sustainable chemistry. nih.gov

Advanced Materials Science: The bifunctional nature of the molecule (a rigid heterocyclic core with an NH group and a carbonyl group suitable for polymerization or modification) makes it a candidate for materials science applications. It could be explored as a monomer for the synthesis of novel polyurethanes or other polymers with unique thermal or mechanical properties. Its chiral nature could also be exploited to create chiral polymers for separation science or advanced optics.

Q & A

Q. Methodological Answer :

- NMR :

- ¹H NMR : Look for oxazolidinone ring protons (δ 4.0–5.0 ppm, split into multiplets due to coupling). Isobutyl methyl groups appear as a doublet (δ 0.8–1.0 ppm) and a septet (δ 1.8–2.0 ppm) .

- ¹³C NMR : Carbonyl (C=O) at δ 160–170 ppm; oxazolidinone ring carbons at δ 60–80 ppm .

- IR : Strong absorption bands for C=O (1740–1720 cm⁻¹) and C–O–C (1250–1150 cm⁻¹) .

- Mass Spectrometry : ESI-MS or EI-MS should show molecular ion peaks matching the molecular formula (C₈H₁₅NO₂, exact mass 157.11 g/mol). Fragmentation patterns include loss of isobutyl (Δm/z 57) and CO₂ (Δm/z 44) .

Advanced: How can researchers address discrepancies in reported biological activity data for this compound analogs across studies?

Q. Methodological Answer :

- Standardized Assays : Replicate experiments using uniform protocols (e.g., MIC assays for antimicrobial activity with fixed inoculum sizes and incubation times) to eliminate variability .

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., methyl vs. isobutyl groups) using computational tools (e.g., molecular docking) to identify steric/electronic influences on activity .

- Data Normalization : Normalize activity data against control compounds (e.g., ampicillin for antibacterial studies) and report IC₅₀/EC₅₀ values with confidence intervals .

Advanced: What computational strategies are effective for predicting the stability and reactivity of this compound under acidic or basic conditions?

Q. Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to model hydrolysis pathways. Calculate activation energies for ring-opening reactions at varying pH levels .

- Molecular Dynamics (MD) Simulations : Simulate solvation effects in aqueous/organic solvents to predict degradation products. Prioritize solvents with low dielectric constants (e.g., toluene) for stability .

- pKa Prediction : Apply ChemAxon or ACD/Labs tools to estimate pKa values of the oxazolidinone nitrogen (typically ~8.5–9.5), guiding pH-controlled synthesis/storage .

Advanced: How can researchers design experiments to elucidate the mechanism of enzyme inhibition by this compound derivatives?

Q. Methodological Answer :

- Kinetic Studies : Perform Michaelis-Menten assays with varying substrate concentrations. Plot Lineweaver-Burk graphs to distinguish competitive vs. non-competitive inhibition .

- Isothermal Titration Calorimetry (ITC) : Measure binding affinities (Kd) and thermodynamic parameters (ΔH, ΔS) to assess inhibitor-enzyme interactions .

- X-ray Crystallography : Co-crystallize the compound with target enzymes (e.g., bacterial Mur ligases) to resolve binding modes at atomic resolution .

Basic: What purification techniques are most effective for isolating this compound from reaction mixtures containing by-products?

Q. Methodological Answer :

- Liquid-Liquid Extraction : Use dichloromethane/water partitioning to remove polar impurities (e.g., unreacted amines).

- Chromatography : Employ flash chromatography (silica gel, 5% MeOH in DCM) or preparative HPLC (C18 column, acetonitrile/water mobile phase) .

- Crystallization : Optimize solvent pairs (e.g., ethyl acetate/hexane) to isolate high-purity crystals (>95% by HPLC) .

Advanced: What strategies can resolve conflicting data on the metabolic stability of this compound in preclinical models?

Q. Methodological Answer :

- Cross-Species Comparisons : Test metabolic half-life (t½) in microsomes from human, rat, and mouse liver to identify species-specific CYP450 interactions .

- Metabolite Profiling : Use LC-HRMS to detect phase I/II metabolites. Compare fragmentation patterns with synthetic standards .

- In Silico ADMET Prediction : Apply tools like SwissADME to model bioavailability and efflux transporter interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.